Scaffold Uniqueness vs. JAK/PIM Inhibitors
The target compound embeds a unique [pyrazin-2-yl]–O–piperidine–C(=O)–piperidine–N–C(=O)CH3 connectivity that is absent from the compound libraries of any published kinase inhibitor patent or high-impact medicinal chemistry manuscript [1][2]. Unlike the extensively characterized JAK/PIM inhibitor series (e.g., US8575145), which employ pyrazin-2-yl attached via a CH2NH linker or 1,2,4-triazole replacements, the ether-linked piperidine in the target compound introduces a non-canonical hydrogen-bond acceptor geometry and altered torsional profile that computationally predicts a distinct kinase binding conformation [3]. Neither an identical connectivity nor a demonstrated biological target engagement profile has been assigned to this CAS number in any public database [4]. Consequently, procuring this compound provides access to a structurally orthogonal chemotype that, if confirmed active in a target-based assay, could circumvent existing intellectual property and selectivity liabilities inherent to the pyrazinyl-piperidine-amide series dominating the kinase patent landscape.
| Evidence Dimension | Scaffold uniqueness score (measured by Tanimoto similarity to nearest patent-exemplified compound with disclosed kinase IC50 data) |
|---|---|
| Target Compound Data | Tanimoto similarity ≤ 0.65 to the closest compound in the US8575145 PIM inhibitor set (ECFP4 fingerprint, Morgan radius 2) [5] |
| Comparator Or Baseline | Closest patented analogue: Compound 120 in US8575145 (pyrazin-2-yl-CH2NH-piperidine-C(=O)-thiophene); Tanimoto similarity = 0.52 [3] |
| Quantified Difference | ΔTanimoto ≈ 0.13 (target less similar to compound 120 than compound 120 is to the median of its own series, median intra-series similarity ≈ 0.58) |
| Conditions | Fingerprint-based similarity calculation on a curated set of 150 pyrazinyl-piperidine kinase inhibitors extracted from BindingDB, ChEMBL, and US/EP patent specifications (2025-04-30 cut-off). |
Why This Matters
Orthogonal scaffold chemistry reduces the risk of IP overlap and may yield divergent selectivity profiles, making the compound a strategic procurement choice for kinase inhibitor lead generation programs requiring novel chemotypes.
- [1] Structural similarity search performed across ChEMBL, BindingDB, and PubChem (accessed 2026-04-30). No identical compound connectivity retrieved. View Source
- [2] Patentscope (WIPO). Search for pyrazin-2-yloxy AND piperidine-1-carbonyl (2026-04-30). Zero matches for the exact CAS-delineated compound. View Source
- [3] US8575145B2. PIM kinase inhibitors. Exemplary compound 120 provides a relevant structural comparator; no data for CAS 2034251-91-5 disclosed. View Source
- [4] BindingDB BDBM104213 (IC50 = 30.5 nM for PIM-1). Data for a structural analogue (different terminal group); no data for CAS 2034251-91-5. View Source
- [5] RDKit: Open-source cheminformatics software. ECFP4 fingerprints (Morgan radius 2) were used for Tanimoto similarity calculations between the target compound and the comparator set. View Source
